

# 17-Carboxy Budesonide chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **17-Carboxy Budesonide**

Cat. No.: **B130375**

[Get Quote](#)

## An In-Depth Technical Guide to **17-Carboxy Budesonide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of **17-Carboxy Budesonide**, a key metabolite and impurity of the potent glucocorticoid, Budesonide.

## Introduction

Budesonide is a synthetic corticosteroid widely utilized for its potent topical anti-inflammatory effects in the management of asthma, inflammatory bowel disease, and allergic rhinitis.[1][2] Its efficacy is coupled with a favorable safety profile, largely attributed to its extensive first-pass metabolism into metabolites with significantly lower glucocorticoid activity.[3] **17-Carboxy Budesonide** (also known as Budesonide 20-Carboxylic Acid) is a product of this metabolic and degradation process.[4][5] Understanding the characteristics of this compound is crucial for impurity profiling, stability studies, and a complete understanding of Budesonide's pharmacokinetics.

## Chemical Structure and Properties

**17-Carboxy Budesonide** is structurally derived from the parent Budesonide molecule through the oxidation of the C21-hydroxyl group to a carboxylic acid and cleavage of the C20-C21 bond. This transformation significantly alters its physicochemical and biological properties.

Table 1: Chemical and Physical Properties of **17-Carboxy Budesonide**

| Property          | Value                                                                                                                                                                                       | Source(s) |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.0 <sup>2,9</sup> .0 <sup>4</sup> ,8.0 <sup>13,18</sup> ]icos-14,17-diene-8-carboxylic acid | [4]       |
| Synonyms          | Budesonide 20-Carboxylic Acid, Budesonide 17-Carboxylic Acid Impurity, 17 $\beta$ -Des-(2-hydroxyacetyl)budesonide 17 $\beta$ -Carboxylic Acid                                              | [4][6]    |
| Molecular Formula | C <sub>24</sub> H <sub>32</sub> O <sub>6</sub>                                                                                                                                              | [4][6]    |
| Molecular Weight  | 416.51 g/mol                                                                                                                                                                                | [6]       |
| CAS Number        | 192057-49-1                                                                                                                                                                                 | [4][6]    |
| Solubility        | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO)                                                                                                                                    | [7]       |
| Storage           | 2-8 °C                                                                                                                                                                                      | [7]       |

## Metabolism and Formation of 17-Carboxy Budesonide

Budesonide is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][8] The major metabolic pathways involve hydroxylation to form 6 $\beta$ -hydroxybudesonide and cleavage of the acetal group to yield 16 $\alpha$ -hydroxyprednisolone.[8][9] These major metabolites possess less than 1% of the glucocorticoid activity of the parent compound.[10]

The formation of **17-Carboxy Budesonide** is a result of the oxidative degradation of the dihydroxyacetone side chain at C-17.[11] This process can occur metabolically, mediated by CYP3A enzymes which are known to metabolize the D-ring substituents of corticosteroids, and can also be a result of chemical degradation under certain storage conditions.[5][12]



[Click to download full resolution via product page](#)

Metabolic Pathway of Budesonide.

## Biological Activity and Signaling Pathways

Budesonide exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). [13] This complex then translocates to the nucleus, where it modulates gene expression in two primary ways:

- Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes.
- Transrepression: The GR complex interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1, preventing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[14]

The structural modification at the C-17 side chain to form **17-Carboxy Budesonide** significantly reduces its affinity for the glucocorticoid receptor.[15] Consequently, **17-Carboxy Budesonide** is considered a pharmacologically inactive metabolite, contributing minimally, if at all, to the therapeutic or systemic side effects of Budesonide.[3][10]



[Click to download full resolution via product page](#)

Glucocorticoid Receptor Signaling Pathway.

# Experimental Protocols

## Synthesis of 17-Carboxy Budesonide

A reported method for the synthesis of **17-Carboxy Budesonide** involves the oxidative degradation of the Budesonide side chain.[\[11\]](#)

### Materials:

- Budesonide
- Methanol (MeOH)
- Potassium Carbonate ( $K_2CO_3$ )
- Compressed Air Source
- Reaction Vessel
- Stirring Apparatus

### Procedure:

- Dissolve Budesonide in methanol in a suitable reaction vessel.
- Add potassium carbonate to the solution.
- Bubble air through the stirred solution at room temperature.
- Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.
- Upon completion, neutralize the reaction mixture.
- Extract the product using an appropriate organic solvent.
- Wash the organic layer with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography to yield **17-Carboxy Budesonide**.  
[\[11\]](#)

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method can be used for the quantification of Budesonide and the analysis of its impurities, including **17-Carboxy Budesonide**.[\[16\]](#)[\[17\]](#)

### Instrumentation & Conditions:

- HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
- Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[\[16\]](#)
- Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or monobasic potassium phosphate, pH 3.2) and an organic solvent (e.g., acetonitrile or methanol). A common composition is a 45:55 (v/v) ratio of buffer to acetonitrile.[\[16\]](#)[\[17\]](#)
- Flow Rate: 1.0 mL/min.[\[17\]](#)
- Detection Wavelength: 244 nm.[\[16\]](#)[\[17\]](#)
- Injection Volume: 20 µL.[\[17\]](#)
- Column Temperature: Ambient or controlled (e.g., 40°C).[\[18\]](#)

### Procedure:

- Standard Preparation: Prepare a stock solution of **17-Carboxy Budesonide** reference standard in a suitable solvent (e.g., methanol). Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

- Sample Preparation: Dissolve the sample containing **17-Carboxy Budesonide** in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
- Chromatographic Run: Equilibrate the column with the mobile phase. Inject the prepared standards and samples.
- Analysis: Identify the **17-Carboxy Budesonide** peak based on its retention time compared to the reference standard. Quantify the amount using the peak area and the calibration curve.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CN101717428B - Method for synthesizing budesonide - Google Patents [patents.google.com]
- 2. Synthesis of budesonide conjugates and their anti-inflammatory effects: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Modulation of Cell Plasticity by Budesonide: Beyond the Metabolic and Anti-Inflammatory Actions of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17-Carboxy Budesonide | C24H32O6 | CID 20640266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 17-Carboxy Budesonide - SRIRAMCHEM [sriramchem.com]
- 7. allmpus.com [allmpus.com]
- 8. Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic pathways of the topical glucocorticoid budesonide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. Metabolic Pathways of Inhaled Glucocorticoids by the CYP3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nanobioletters.com [nanobioletters.com]
- 18. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [17-Carboxy Budesonide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130375#17-carboxy-budesonide-chemical-structure-and-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)